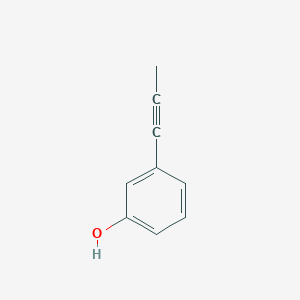
5-(t-Butoxycarbonylamino)-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(t-Butoxycarbonylamino)-3-methylisoxazole, also known as Boc-3-methylisoxazole-5-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound belongs to the isoxazole family of compounds and is commonly used as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is not well understood. However, it is believed that this compound acts as a protecting group for amines by forming stable amide bonds. This protects the amine from unwanted reactions during the synthesis of various compounds.
Biochemical and Physiological Effects:
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid does not have any known biochemical or physiological effects. However, it is important to note that this compound is not intended for human consumption and should only be used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various compounds and can also be used as a protecting group for amines. Another advantage is its stability, which allows for easy handling and storage.
One of the limitations of using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in lab experiments is its cost. This compound is relatively expensive compared to other building blocks and protecting groups. Another limitation is its limited solubility in some organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in scientific research. One direction is the synthesis of new compounds using 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a building block. Another direction is the development of new protecting groups for amines that are more efficient and cost-effective than 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid. Additionally, the use of 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid in the synthesis of bioactive compounds such as peptides and amino acids is an area of active research.
Métodos De Síntesis
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction yields 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid as a white solid in good yield. Other methods include the reaction of 3-methylisoxazole with Boc-anhydride in the presence of a base or the reaction of 3-methylisoxazole with Boc-amino acid.
Aplicaciones Científicas De Investigación
5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid has been used extensively in scientific research due to its diverse applications. One of the most common applications is as a building block in the synthesis of various compounds such as peptides, amino acids, and other biologically active molecules. 5-(t-Butoxycarbonylamino)-3-methylisoxazoleisoxazole-5-carboxylic acid is also used as a protecting group for amines in organic synthesis.
Propiedades
Número CAS |
174078-95-6 |
|---|---|
Nombre del producto |
5-(t-Butoxycarbonylamino)-3-methylisoxazole |
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
Clave InChI |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





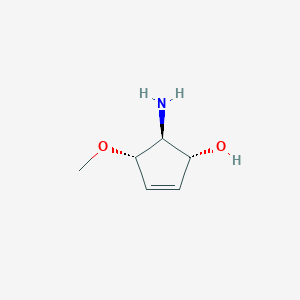
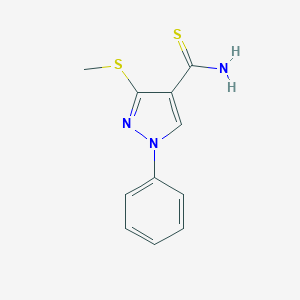
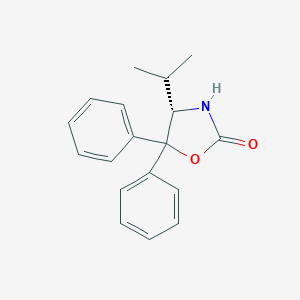

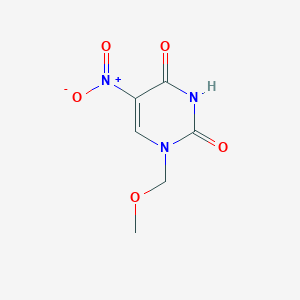
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)


